4-Methoxy-6-nitro-1H-benzo[d]imidazole is a heterocyclic organic compound that belongs to the class of benzimidazoles. This compound features a methoxy group and a nitro group at specific positions on the benzimidazole ring, which contributes to its unique chemical properties and potential biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 193.16 g/mol.
The compound can be synthesized through various chemical methods, primarily involving the cyclization of o-phenylenediamine derivatives with aldehydes or carboxylic acids. It is also available from chemical suppliers for research purposes.
4-Methoxy-6-nitro-1H-benzo[d]imidazole is classified as an organic heterocyclic compound, specifically a nitrobenzimidazole derivative. Its structural features include:
The synthesis of 4-methoxy-6-nitro-1H-benzo[d]imidazole typically involves the following steps:
The molecular structure of 4-methoxy-6-nitro-1H-benzo[d]imidazole can be represented by its canonical SMILES notation: CON1C=NC2=C1C=C(C=C2)[N+](=O)[O-]
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 193.16 g/mol |
IUPAC Name | 4-methoxy-6-nitro-1H-benzo[d]imidazole |
InChI Key | UPNOVYCSQVXYTE-UHFFFAOYSA-N |
4-Methoxy-6-nitro-1H-benzo[d]imidazole can participate in various chemical reactions due to its functional groups:
The reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
The mechanism of action of 4-methoxy-6-nitro-1H-benzo[d]imidazole in biological systems is not fully elucidated but may involve:
4-Methoxy-6-nitro-1H-benzo[d]imidazole has several potential applications in scientific research:
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: